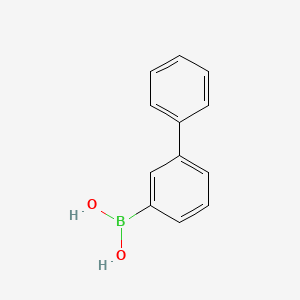

3-Biphenylboronic acid

概要

説明

ビフェニル-3-イルボロン酸: は、分子式C12H11BO2の有機化合物です。ボロン酸ファミリーに属し、ヒドロキシル基と有機置換基に結合したホウ素原子を特徴としています。この化合物は、特に有機合成の分野で、さまざまな化学反応における有用性で注目されています。

製法

合成ルートと反応条件: ビフェニル-3-イルボロン酸は、いくつかの方法で合成できます。一般的なアプローチの1つは、3-ブロモビフェニルとホウ素含有試薬の反応です。例えば、3-ブロモビフェニルをn-ブチルリチウムで処理し、その後、ホウ酸トリメチルを加えることができます。反応混合物を加水分解すると、ビフェニル-3-イルボロン酸が得られます .

工業生産方法: 工業的には、ビフェニル-3-イルボロン酸の製造は、多くの場合、同様の合成ルートを用いた大規模な反応で行われますが、収率と純度を高めるために最適化されています。自動化された反応器と反応条件の精密な制御により、一貫した品質と効率が確保されます。

準備方法

Synthetic Routes and Reaction Conditions: Biphenyl-3-ylboronic acid can be synthesized through several methods. One common approach involves the reaction of 3-bromobiphenyl with a boron-containing reagent. For instance, 3-bromobiphenyl can be treated with n-butyllithium followed by the addition of trimethyl borate. The reaction mixture is then hydrolyzed to yield biphenyl-3-ylboronic acid .

Industrial Production Methods: In industrial settings, the production of biphenyl-3-ylboronic acid often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and precise control of reaction conditions ensures consistent quality and efficiency.

化学反応の分析

反応の種類: ビフェニル-3-イルボロン酸は、次のようなさまざまな化学反応を起こします。

鈴木-宮浦カップリング: この反応は、パラジウム触媒と塩基の存在下、ビフェニル-3-イルボロン酸とハロゲン化物またはトリフラートをカップリングする反応です。

酸化: 過酸化水素などの酸化剤を使用して、ビフェニル-3-イルボロン酸をビフェニル-3-イルアルコールに酸化することができます.

一般的な試薬と条件:

パラジウム触媒: 鈴木-宮浦カップリング反応に使用されます。

酸化剤: 過酸化水素など、酸化反応に使用されます。

酸/塩基: プロト脱ホウ素化反応に使用されます。

主な生成物:

ビアリール化合物: 鈴木-宮浦カップリングから生成されます。

ビフェニル-3-イルアルコール: 酸化から生成されます。

ビフェニル: プロト脱ホウ素化から生成されます。

科学的研究の応用

化学: ビフェニル-3-イルボロン酸は、有機合成、特に鈴木-宮浦カップリング反応による炭素-炭素結合の形成において広く使用されています。 これは、医薬品や農薬を含む複雑な有機分子の合成に役立ちます .

生物学と医学: 生物学研究では、ビフェニル-3-イルボロン酸は、糖やその他の生体分子の検出のための試薬として使用されます。 また、脂肪酸アミドヒドロラーゼの阻害剤としての薬理活性についても評価されており、脂肪酸の代謝に関与する酵素です .

産業: 工業的な用途では、ビフェニル-3-イルボロン酸は、先端材料やポリマーの製造に使用されます。 他の有機分子と安定な結合を形成する能力により、独自の特性を持つ新しい材料の開発において重要な役割を果たしています .

作用機序

ビフェニル-3-イルボロン酸が化学反応で働く機序は、通常、ボロン酸エステル中間体の形成を含みます。この中間体は、反応条件に応じて、さまざまな変換を受けることができます。 生物系では、ビフェニル-3-イルボロン酸は、酵素や他のタンパク質と相互作用し、活性部位残基と可逆的な共有結合を形成することで、その活性を阻害する可能性があります .

類似化合物との比較

類似化合物:

フェニルボロン酸: 構造は類似しているが、ビフェニル基がありません。

4-ビフェニルボロン酸: 類似しているが、ボロン酸基が3位ではなく4位にあります。

2-ビフェニルボロン酸: 類似しているが、ボロン酸基が3位ではなく2位にあります。

独自性: ビフェニル-3-イルボロン酸は、ボロン酸基の位置が独特であるため、反応性や化学反応で生成される生成物の種類に影響を与える可能性があります。 この位置特異性により、異性体と比較して、特定の用途に適している場合があります .

特性

IUPAC Name |

(3-phenylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BO2/c14-13(15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOXICVKOZJFRMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370206 | |

| Record name | 3-Biphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5122-95-2 | |

| Record name | 3-Biphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-phenylphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

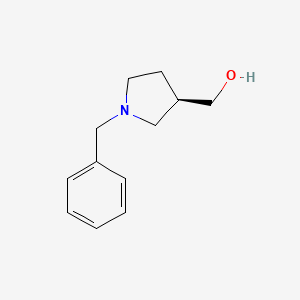

![[2,2'-Bipyridin]-4-amine](/img/structure/B1270683.png)

![[(3R)-1-benzyl-2,5-dioxopyrrolidin-3-yl] acetate](/img/structure/B1270717.png)